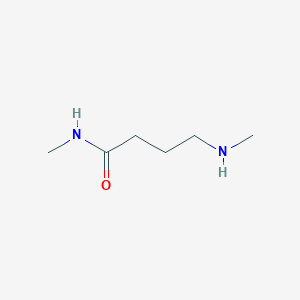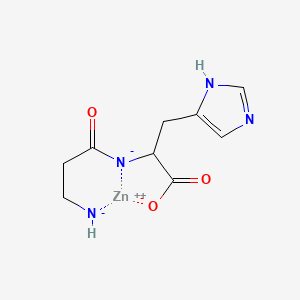![molecular formula C15H13Cl3N2O4S B12449739 Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)
Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methyl-2-amino-1,3-thiazole-5-carboxylate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and biocides.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino}-1,3-thiazole-5-carboxylate
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,4,5-trichlorophenoxy group enhances its potential as an antimicrobial agent, distinguishing it from other thiazole derivatives .
Propiedades
Fórmula molecular |
C15H13Cl3N2O4S |
|---|---|
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H13Cl3N2O4S/c1-3-23-14(22)13-7(2)19-15(25-13)20-12(21)6-24-11-5-9(17)8(16)4-10(11)18/h4-5H,3,6H2,1-2H3,(H,19,20,21) |
Clave InChI |
FAOHYTODAASXRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)

![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)


![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)

